molecular formula C16H22ClFN2O2S2 B2926080 3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034572-58-0

3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2926080
CAS No.: 2034572-58-0
M. Wt: 392.93
InChI Key: KMYIICKNSVAFBO-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H22ClFN2O2S2 and its molecular weight is 392.93. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition Properties

Piperidine derivatives, including compounds with similar structural features, have been studied for their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their effectiveness. Such studies suggest that compounds with piperidine structures could serve as effective corrosion inhibitors, which could be a potential application area for the compound (Kaya et al., 2016).

Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds containing benzenesulfonamide and piperidine have been reported, indicating their significance in structural chemistry. These studies often involve X-ray crystallography to elucidate their molecular structure, which can be crucial for understanding the interaction mechanisms and designing new compounds with desired properties (Benakaprasad et al., 2007).

Antitumor Activity

Research into benzenesulfonamide derivatives, particularly those incorporating piperidine, has shown potential antitumor activity. This includes the synthesis of novel compounds with promising selectivity toward specific cancer cell lines. Such studies highlight the therapeutic potential of benzenesulfonamide derivatives in cancer treatment, suggesting that the compound may also possess valuable biological activities (Sławiński & Brzozowski, 2006).

Inhibitory Effects on Carbonic Anhydrase

Compounds featuring benzenesulfonamide and piperidine structures have been evaluated for their inhibitory effects on carbonic anhydrase enzymes. These enzymes play crucial roles in various physiological processes, and their inhibition can have therapeutic implications, including in the treatment of glaucoma, epilepsy, and altitude sickness. The potential application of the compound could extend to this area, given its structural similarities (Gul et al., 2016).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O2S2/c17-15-9-14(1-2-16(15)18)24(21,22)19-10-12-3-6-20(7-4-12)13-5-8-23-11-13/h1-2,9,12-13,19H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYIICKNSVAFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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